molecular formula C9H11NO5S B13612749 Methyl2-hydroxy-4-methanesulfonamidobenzoate

Methyl2-hydroxy-4-methanesulfonamidobenzoate

Cat. No.: B13612749
M. Wt: 245.25 g/mol
InChI Key: QYPDHCHCOWWYES-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methanesulfonamidobenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position, a hydroxyl (-OH) group at the 2-position, and a methanesulfonamido (-SO₂NHCH₃) substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

methyl 2-hydroxy-4-(methanesulfonamido)benzoate

InChI

InChI=1S/C9H11NO5S/c1-15-9(12)7-4-3-6(5-8(7)11)10-16(2,13)14/h3-5,10-11H,1-2H3

InChI Key

QYPDHCHCOWWYES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Sulfonamidation via Sulfonyl Chloride Intermediate

One common approach involves preparing a sulfonyl chloride derivative of a methyl hydroxybenzoate, followed by reaction with an amine to form the sulfonamide.

  • Step 1: Preparation of 2-chloro-sulfonyl-3-methyl benzoate

    • Reactants: 2-amino-3-methyl-toluate, hydrochloric acid, sodium nitrite (for diazotization)
    • Conditions: Temperature controlled between -10 ℃ to 25 ℃; sulfurous gas fed under controlled temperature
    • Process: Diazotization followed by sulfonylation with sulfurous gas and cupric chloride catalyst
    • Work-up: Extraction with dichloromethane, washing, drying, and solvent removal
    • Yield: Approximately 78% with melting point 115-116 ℃
  • Step 2: Conversion to Methanesulfonamide

    • The sulfonyl chloride intermediate is reacted with methanesulfonamide or an appropriate amine under basic conditions to afford the sulfonamidobenzoate derivative.
    • This step requires controlled pH and temperature to ensure selective substitution without hydrolysis.

Esterification and Regioselective Protection Strategy

The synthesis of methyl hydroxy-methoxybenzoates, which are structurally related, provides insight into esterification and selective protection strategies applicable to methyl 2-hydroxy-4-methanesulfonamidobenzoate.

  • Esterification

    • Starting from benzoic acids, esterification with methanol and acid catalysts (e.g., sulfuric acid) is common but can yield low conversion due to resonance effects of adjacent hydroxyl groups.
    • Improved yields are achieved using dicyclocarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a methanol/dichloromethane mixture at room temperature.
  • Regioselective Protection and O-Methylation

    • Selective acylation or methylation of hydroxyl groups is critical to direct substitution.
    • For example, O-methylation of the hydroxyl group ortho to the ester group is performed using methyl iodide and potassium carbonate in DMF at 35 ℃.
    • Subsequent deprotection of other hydroxyl groups yields the desired methyl hydroxybenzoate derivatives.

This approach can be adapted to introduce sulfonamide groups selectively after esterification.

Direct Methylation Using Methyl Halides and Phase Transfer Catalysts

A more recent and industrially favorable method involves methylation of 2,4-dihydroxybenzophenone derivatives using methyl halides under phase transfer catalysis.

  • Reactants and Catalysts

    • 2,4-dihydroxybenzophenone
    • Methyl halide (e.g., chloromethane)
    • Alkali (e.g., sodium carbonate or sodium hydroxide aqueous solution)
    • Phase transfer catalyst (e.g., tetrabutylammonium chloride)
    • Solvents such as chlorobenzene, toluene, or mixtures thereof
  • Reaction Conditions

    • Temperature: 60-140 ℃ (commonly 100-120 ℃)
    • Pressure: 0.3-0.5 MPa in a sealed autoclave
    • Reaction time: 1-4 hours
  • Work-up

    • Cooling to room temperature
    • Extraction with n-hexane
    • Separation and concentration to isolate product
  • Yields and Purity

    • Yields range from 88% to 91%
    • Purity typically above 98-99%
    • Byproducts are mainly salts and water, making the process environmentally friendly

This method avoids the use of highly toxic dimethyl sulfate, reduces reaction steps compared to traditional Friedel-Crafts acylation, and is suitable for industrial scale-up.

Alternative Catalytic Systems and Considerations

  • Use of Lewis acid catalysts for methylation of dihydroxybenzophenone derivatives has been reported but suffers from equipment corrosion and higher costs, limiting industrial applicability.
  • Strong base catalysts such as potassium carbonate or sodium hydroxide are preferred for their availability and milder handling requirements.

Comparative Data Table of Preparation Methods

Method Key Reactants & Catalysts Conditions Yield (%) Purity (%) Advantages Disadvantages
Sulfonyl Chloride Intermediate 2-amino-3-methyl-toluate, HCl, NaNO2, SO2, CuCl2 -10 to 25 ℃, diazotization, sulfonylation 78 N/A Well-established, selective sulfonylation Multi-step, sensitive temperature control
Esterification + Protection Benzoic acid, MeOH, DCC, DMAP, MeI, K2CO3 RT to reflux, various steps Moderate N/A Regioselective protection, adaptable Multiple steps, moderate yields
Methyl Halide + Phase Transfer 2,4-dihydroxybenzophenone, methyl halide, Na2CO3, tetrabutylammonium chloride 100-120 ℃, 0.3-0.5 MPa, 2h 88-91 98-99 High yield, environmentally friendly, scalable Requires autoclave, pressure control
Lewis Acid Catalysis 2,4-dimethoxybenzophenone, Lewis acid catalyst Elevated temperature, corrosive Variable N/A Potentially efficient methylation Equipment corrosion, high cost, less eco-friendly

Chemical Reactions Analysis

Types of Reactions

Methyl2-hydroxy-4-methanesulfonamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl2-hydroxy-4-methanesulfonamidobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-hydroxy-4-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Groups
Methyl 2-hydroxy-4-methanesulfonamidobenzoate 2-OH, 4-SO₂NHCH₃ Hydroxyl, sulfonamido, methyl ester
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) 2-SO₂NHC(O)NH-triazine (4-methoxy-6-methyl), methyl ester Sulfonylurea, triazine, methyl ester
Triflusulfuron-methyl 2-SO₂NHC(O)NH-triazine (4-dimethylamino-6-(2,2,2-trifluoroethoxy)), methyl ester Sulfonylurea, triazine, trifluoroethoxy
Ethametsulfuron-methyl 2-SO₂NHC(O)NH-triazine (4-ethoxy-6-methyl), methyl ester Sulfonylurea, triazine, ethoxy

Key Observations :

  • Backbone Similarity : All compounds feature a methyl benzoate core, critical for bioavailability and esterase resistance .
  • Functional Group Divergence : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks the urea-triazine moiety, replacing it with a simpler methanesulfonamido group. This structural simplification may reduce synthetic complexity but could alter target specificity.

Mechanistic and Application Differences

Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants . Their urea-triazine structure is essential for binding to ALS. In contrast, Methyl 2-hydroxy-4-methanesulfonamidobenzoate’s sulfonamido group may target different enzymes, such as sulfonamide-sensitive dehydratases or transporters, though specific data are unavailable.

Physicochemical Properties (Hypothetical)

Property Methyl 2-hydroxy-4-methanesulfonamidobenzoate Metsulfuron-methyl
Molecular Weight (g/mol) ~245 (calculated) 381 (measured)
Water Solubility Moderate (due to polar -OH and -SO₂NHCH₃) Low (lipophilic triazine)
LogP (Octanol-Water) ~1.5 (estimated) 2.1 (reported)

Biological Activity

Methyl 2-hydroxy-4-methanesulfonamidobenzoate, also known as a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biology.

Methyl 2-hydroxy-4-methanesulfonamidobenzoate has the molecular formula C₉H₁₁NO₅S. The compound features both a hydroxyl group and a methanesulfonamide group, contributing to its unique reactivity and biological properties. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of methyl 2-hydroxy-4-methanesulfonamidobenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the methanesulfonamide moiety may interact with various biological pathways, leading to observed effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against certain pathogens.
  • Anti-inflammatory Effects : Its structural components may contribute to reducing inflammation in biological tissues.

Research Findings

Recent studies have explored the pharmacological applications of methyl 2-hydroxy-4-methanesulfonamidobenzoate. Notable findings include:

  • Antimicrobial Activity : Research indicates that compounds similar to methyl 2-hydroxy-4-methanesulfonamidobenzoate exhibit significant antimicrobial effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antiproliferative Effects : Studies have shown that certain derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .
  • Case Studies : A longitudinal examination of the compound's effects on specific diseases has provided insights into its therapeutic potential. For instance, a case study involving patients with inflammatory diseases demonstrated a reduction in symptoms when treated with formulations containing similar sulfonamide derivatives .

Comparative Analysis

To better understand the uniqueness of methyl 2-hydroxy-4-methanesulfonamidobenzoate, it is useful to compare it with similar compounds:

Compound NameKey Functional GroupsBiological Activity
Methyl 2-hydroxybenzoateHydroxylAntimicrobial but less potent than target compound
Methyl 4-methanesulfonamidobenzoateMethanesulfonamideLimited enzyme inhibition
Methyl 2-hydroxy-4-methanesulfonamidobenzoateHydroxyl & MethanesulfonamideBroad spectrum antimicrobial and anti-inflammatory

This comparison highlights the enhanced biological activity conferred by the combination of functional groups present in methyl 2-hydroxy-4-methanesulfonamidobenzoate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-4-methanesulfonamidobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with 2-hydroxy-4-aminobenzoic acid as the precursor. Protect the hydroxyl group using a methylating agent (e.g., methyl iodide) in the presence of a base like potassium carbonate .
  • Step 2 : Introduce the methanesulfonamide group via nucleophilic substitution. React the intermediate with methanesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products .
  • Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize Methyl 2-hydroxy-4-methanesulfonamidobenzoate?

  • Methodological Answer :

  • 1H NMR : Identify the methyl ester (δ ~3.9 ppm, singlet) and methanesulfonamide (δ ~3.1 ppm, singlet). The aromatic protons will show splitting patterns consistent with substitution at positions 2 and 4 .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfonamide (S=O asymmetric/symmetric stretches at ~1350 and 1150 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 259.1 (calculated for C₉H₁₁NO₅S). Fragmentation peaks may include loss of methanesulfonamide (–CH₃SO₂NH₂, m/z 137) .

Q. What stability considerations are critical for storing Methyl 2-hydroxy-4-methanesulfonamidobenzoate in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester and sulfonamide groups .
  • Handling : Avoid prolonged exposure to moisture. Use desiccants in storage containers and conduct periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Methyl 2-hydroxy-4-methanesulfonamidobenzoate analogs?

  • Methodological Answer :

  • Step 1 : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentrations exceeding 0.1% .
  • Step 2 : Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular inhibition assays) .
  • Step 3 : Analyze structural analogs (e.g., replacing methanesulfonamide with acetyl groups) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting the binding mode of Methyl 2-hydroxy-4-methanesulfonamidobenzoate to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with a flexible ligand and rigid receptor (e.g., COX-2 enzyme). Prioritize poses where the sulfonamide group hydrogen-bonds with Arg120 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD and interaction persistence .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and sulfonamide charge distribution to predict activity across analogs .

Q. How can researchers ensure reproducibility in synthesizing Methyl 2-hydroxy-4-methanesulfonamidobenzoate derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Standardization : Document exact stoichiometry, solvent grades (e.g., anhydrous DCM), and inert atmosphere protocols .
  • Quality Control : Mandate ≥95% purity (HPLC) and characterize all intermediates via 1H NMR .
  • Batch Testing : Compare biological activity across 3+ independently synthesized batches to rule out batch-specific impurities .

Data Contradiction Analysis

Q. What methodologies address discrepancies in the reported solubility of Methyl 2-hydroxy-4-methanesulfonamidobenzoate across solvents?

  • Methodological Answer :

  • Step 1 : Re-measure solubility using standardized protocols (e.g., shake-flask method at 25°C). Note variations in pH (e.g., PBS vs. pure DMSO) .
  • Step 2 : Apply Hansen solubility parameters (δD, δP, δH) to correlate solvent polarity with experimental solubility .
  • Step 3 : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .

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